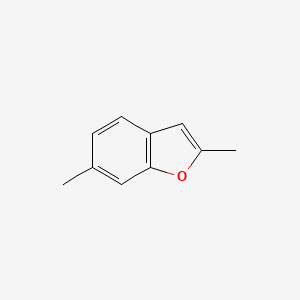

2,6-Dimethylbenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-7-3-4-9-6-8(2)11-10(9)5-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYVLTVJKZLTPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415810 | |

| Record name | 2,6-dimethylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74-20-4 | |

| Record name | 2,6-dimethylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Dimethylbenzofuran and Its Derivatives

Established Synthetic Pathways

Established methods for the synthesis of the benzofuran (B130515) core, which can be adapted for 2,6-dimethylbenzofuran, often involve the formation of key carbon-oxygen or carbon-carbon bonds to close the furan (B31954) ring onto a phenolic precursor.

Cyclization Reactions in Benzofuran Core Formation

Intramolecular cyclization is a cornerstone in benzofuran synthesis. thieme-connect.com These reactions typically involve the formation of a bond between an oxygen atom of a phenol (B47542) and a carbon atom of a side chain attached to the aromatic ring. A common strategy involves the acid-catalyzed cyclization of acetal (B89532) substrates. wuxiapptec.com For example, a polyphosphoric acid (PPA) catalyzed cyclization of an appropriate acetal can lead to the formation of the benzofuran ring. wuxiapptec.com The mechanism proceeds through protonation of the acetal, elimination of an alcohol to form an oxonium ion, followed by nucleophilic attack of the phenyl ring to close the furan ring. wuxiapptec.com

Another approach is the intramolecular cyclization of o-alkynylphenyl ethers, which can be facilitated by a strong, non-nucleophilic base like the phosphazene P₄-tBu, avoiding the need for a metal catalyst. mdpi.com Additionally, palladium-catalyzed intramolecular oxidative cyclization of ortho-cinnamyl phenols offers a route to 2-benzyl substituted benzofurans. organic-chemistry.org

Tandem Oxidative Coupling and Cyclization Approaches

Tandem reactions that combine oxidative coupling and cyclization in a single pot offer an efficient route to highly substituted benzofurans. thieme-connect.comresearchgate.net One such method involves the reaction of phenols with β-keto esters in the presence of an iron catalyst, such as FeCl₃·6H₂O, and an oxidant like di-tert-butyl peroxide. researchgate.netnih.gov This process is believed to involve the iron catalyst acting as both a transition metal catalyst for the oxidative coupling and a Lewis acid for the subsequent condensation cyclization. researchgate.net

A similar strategy employs a PIDA (phenyliodine(III) diacetate) mediated oxidation and coupling-cyclization of β-dicarbonyl compounds and hydroquinones to produce 5-hydroxybenzofurans. thieme-connect.comresearchgate.net The use of a Lewis acid catalyst, such as ZnI₂, can improve the yield of the desired benzofuran product. thieme-connect.com The proposed mechanism for this transformation involves a Michael addition of the enolized β-dicarbonyl compound to the in situ generated quinone, followed by intramolecular cyclization and aromatization. thieme-connect.com

Precursor Synthesis and Transformation Strategies

The synthesis of appropriately substituted precursors is a critical first step in many benzofuran syntheses. For instance, the synthesis of this compound derivatives can start from 2,6-disubstituted phenols. rsc.orgresearchgate.net These phenols can then be reacted with various partners to construct the furan ring.

One-pot syntheses starting from simple materials are highly desirable. For example, a method for preparing highly substituted benzofurans from simple 1-aryl- or 1-alkylketones involves regioselective iron(III)-catalyzed halogenation, followed by metal-mediated O-arylation and a copper-catalyzed C-O cyclization. mdpi.com Another approach involves the Friedel-Crafts alkylation of phenols with cinnamyl alcohols, followed by a palladium(II)-catalyzed oxidative annulation to form 2-benzyl benzofurans. mdpi.com

Novel Synthetic Approaches and Reaction Mechanisms

Recent advancements in synthetic methodology have introduced innovative approaches to benzofuran synthesis, often involving unique reaction mechanisms that allow for the construction of highly substituted and complex benzofuran structures.

Charge-Accelerated Sigmatropic Rearrangements in Benzofuran Synthesis

A novel and powerful method for synthesizing highly substituted benzofurans involves a charge-accelerated rsc.orgrsc.org-sigmatropic rearrangement. rsc.orgtus.ac.jprsc.orgnih.gov This reaction is typically initiated by the treatment of a substituted phenol with an alkynyl sulfoxide (B87167) in the presence of an activator like trifluoroacetic anhydride (B1165640) (TFAA). tus.ac.jp The TFAA activates the alkynyl sulfoxide, which then reacts with the phenol to form a five-membered benzofuran ring. tus.ac.jp The resulting charged intermediate then undergoes a rsc.orgrsc.org-sigmatropic rearrangement, which facilitates the migration of a substituent from the ortho position of the original phenol. rsc.orgtus.ac.jp This method has proven versatile, allowing for the synthesis of a wide variety of highly and even fully functionalized benzofurans with good yields. tus.ac.jp

The mechanism involves the electrophilic activation of the alkynyl sulfoxide by TFAA, leading to a sulfonium (B1226848) intermediate. rsc.org This is followed by a substitution reaction with the phenol and the charge-accelerated rsc.orgrsc.org-sigmatropic rearrangement of the resulting alkynyl sulfonium intermediate to give a dearomatized intermediate, which then rearomatizes to the final benzofuran product. rsc.org

Substituent Migration Phenomena in Functionalized Benzofuran Formation

A fascinating aspect of the charge-accelerated rsc.orgrsc.org-sigmatropic rearrangement is the observed substituent migration. rsc.orgtus.ac.jprsc.org This phenomenon allows for the synthesis of benzofuran substitution patterns that would be difficult to achieve through traditional methods. When 2,6-disubstituted phenols are used as starting materials, the reaction can lead to the selective formation of, for example, 4,7-dimethyl-substituted benzofurans through the migration of a methyl group. rsc.org

This migration of substituents on the aromatic ring is a key feature of this synthetic strategy, enabling the preparation of multiaryl-substituted and fully substituted benzofurans. rsc.orgrsc.org The process involves the formation of a cationic intermediate where the migration of an alkyl or aryl group is facilitated, leading to the final, rearranged benzofuran product. rsc.org This unique reaction mechanism has expanded the toolbox for organic chemists, providing access to a diverse range of complex benzofuran structures. tus.ac.jp

Multiaryl- and Fully Substituted Benzofuran Preparations

The synthesis of highly substituted benzofurans, including multiaryl and fully substituted derivatives, has been advanced by novel methodologies that utilize readily available starting materials. A significant breakthrough involves the reaction of 2,6-disubstituted phenols, such as 2,6-dimethylphenol (B121312), with alkynyl sulfoxides. rsc.orgrsc.orgresearchgate.netnih.gov This method proceeds through a charge-accelerated rsc.orgrsc.org-sigmatropic rearrangement, followed by a distinctive substituent migration, to yield a variety of tetra- and pentasubstituted benzofurans. rsc.orgrsc.orgresearchgate.netnih.gov

This innovative approach, facilitated by reagents like trifluoroacetic anhydride (TFAA), allows for the construction of complex benzofuran cores that would be challenging to access through traditional methods. tus.ac.jp The reaction demonstrates considerable versatility, tolerating a range of functional groups on both the phenol and alkynyl sulfoxide partners. rsc.org For instance, the reaction of 2,6-dimethylphenol with an appropriate alkynyl sulfoxide can selectively produce 4,7-dimethyl-substituted benzofurans in good yields. rsc.org This occurs via C-C bond formation at a methyl-substituted carbon of the phenol, followed by migration of that methyl group to the adjacent position. rsc.org

The power of this methodology is further showcased by its application in modular synthesis. rsc.org By employing sequential cross-coupling reactions, such as the Suzuki–Miyaura coupling, on the initially formed benzofuran products, even more complex multiaryl-substituted benzofurans can be prepared. rsc.org This modularity is crucial for generating structurally diverse molecules from simple precursors. rsc.orgtus.ac.jp The synthesis of fully substituted benzofurans has also been achieved using this strategy, for example, by reacting 2,3,5,6-tetramethylphenol (B1581253) to induce sequential methyl group migrations. rsc.org

Table 1: Synthesis of Highly Substituted Benzofurans from 2,6-Disubstituted Phenols This interactive table summarizes the synthesis of various substituted benzofurans using the substituent migration method. Users can sort the data by clicking on the column headers.

| Starting Phenol | Alkynyl Sulfoxide | Product | Key Features of Synthesis | Reference |

|---|---|---|---|---|

| 2,6-dimethylphenol | Phenyl(phenylethynyl)sulfoxide | 2-phenyl-3-(phenylthio)-4,7-dimethylbenzofuran | Selective formation of a 4,7-dimethyl substituted product via methyl migration. | rsc.org |

| 2-bromo-6-phenylphenol | Ethyl(phenylethynyl)sulfoxide | 7-bromo-2-phenyl-3-(ethylthio)benzofuran | Demonstrates migration of a phenyl group. The bromo group can be used for further functionalization. | rsc.org |

| 2,3,5,6-tetramethylphenol | Phenyl(phenylethynyl)sulfoxide | Fully substituted benzofuran | Achieved via sequential migrations of methyl groups. | rsc.org |

| 2,6-diisopropylphenol | Phenyl(phenylethynyl)sulfoxide | 4,7-diisopropyl-2-phenyl-3-(phenylthio)benzofuran | Shows applicability to bulkier alkyl groups. | researchgate.net |

Derivatization and Functionalization Strategies

The benzofuran scaffold is a privileged structure in medicinal chemistry, making its derivatization a key focus for creating novel compounds. mdpi.comnih.gov Functionalization strategies are diverse, allowing for the introduction of a wide array of substituents at various positions on the benzofuran ring system. mdpi.com

Strategic Modifications for Diverse Chemical Libraries

The creation of chemical libraries based on the benzofuran scaffold is a powerful strategy in drug discovery. nih.gov Diversity-oriented synthesis aims to generate collections of structurally varied compounds for high-throughput screening. nih.govacs.orgresearchgate.net These approaches often rely on robust and flexible synthetic protocols that use commercially available building blocks to introduce diversity. acs.orgdiva-portal.org

One effective strategy involves designing libraries of 2-arylbenzofuran-3-carboxamides and their 2,3-dihydro analogues. acs.org This method uses readily available salicylaldehydes, aryl boronic acids or halides, and various primary or secondary amines as the building blocks. acs.orgdiva-portal.org By systematically varying these components, libraries of lead-like compounds with a range of physicochemical properties can be generated. acs.org Another two-step, diversity-oriented synthesis of multisubstituted benzofurans proceeds through a Pummerer annulation of phenols followed by cross-coupling reactions to introduce further diversity. oup.com

Computational tools and statistical molecular design are often employed to select building blocks that ensure maximum structural and physicochemical diversity in the resulting library. acs.orgresearchgate.net This ensures a broad exploration of the relevant chemical space, increasing the probability of identifying bioactive molecules. nih.gov The resulting libraries contain compounds with variations in the core scaffold, stereochemistry, and peripheral functional groups, which is crucial for elucidating structure-activity relationships. researchgate.net

Introduction of Specific Functional Groups on the Benzofuran Scaffold

The targeted introduction of specific functional groups onto the benzofuran core is essential for fine-tuning the properties of the resulting molecules. A variety of chemical transformations have been developed to functionalize the benzofuran skeleton, particularly at the C2 and C3 positions. mdpi.com

Direct C-H arylation is a powerful tool for installing aryl groups. nih.gov Palladium-catalyzed C-H arylation of benzofurans can be achieved with high regioselectivity at the C2 position using aryl iodides, even at room temperature. acs.orgnih.govnsf.gov This method tolerates a wide array of functional groups, including heat-sensitive ones. nih.govnsf.gov Other arylating agents like triarylantimony difluorides and aryldiazonium salts have also been successfully employed in palladium-catalyzed C2 arylations. nih.gov For C3 arylation, which is generally more challenging, a directing group strategy can be used. mdpi.com For example, an 8-aminoquinoline (B160924) amide at the C2 position can direct palladium-catalyzed C-H arylation to the C3 position with various aryl iodides. mdpi.com

Other functional groups can also be readily introduced. For instance, the hydroxyl group on a hydroxybenzofuran can be a handle for further modifications like O-alkylation. The introduction of an amino group can be achieved through the reduction of a nitro group. rsc.org Halogens, such as bromine, can be installed and subsequently used in cross-coupling reactions to attach other fragments. rsc.org Carboxamide functionalities are also commonly incorporated and can be modified, for example, through transamidation chemistry to generate further derivatives. mdpi.com The synthesis of 2-functionalized benzofurans, such as 2-hydroxymethylbenzofurans, can be accomplished through palladium-catalyzed cycloisomerization of appropriately substituted phenols. researchgate.net These varied and robust methods for functionalization underscore the versatility of the benzofuran scaffold in synthetic and medicinal chemistry. rsc.orgrsc.org

Spectroscopic and Structural Characterization of 2,6 Dimethylbenzofuran

Advanced Spectroscopic Techniques for Elucidation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of 2,6-Dimethylbenzofuran. core.ac.uknih.gov The spectra are characterized by absorption bands corresponding to specific vibrational modes of the molecule.

In a typical FT-IR analysis, characteristic peaks for aromatic compounds are observed. researchgate.net These include C-H stretching vibrations of the aromatic ring and methyl groups, C=C stretching vibrations within the benzene (B151609) and furan (B31954) rings, and the C-O-C stretching of the furan moiety. The positions of these bands are sensitive to the molecular structure. researchgate.net For instance, the aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl groups is found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic system give rise to a series of bands in the 1450-1600 cm⁻¹ region. The asymmetric and symmetric stretching of the C-O-C ether linkage in the furan ring results in strong absorptions, which are key identifiers for the benzofuran (B130515) core.

FT-Raman spectroscopy provides complementary information. ojp.govnih.gov While FT-IR is more sensitive to polar bonds, Raman spectroscopy excels in detecting vibrations of non-polar bonds and symmetric vibrations. Therefore, the symmetric breathing vibrations of the aromatic rings in this compound would be particularly prominent in its FT-Raman spectrum. The combination of both FT-IR and FT-Raman allows for a comprehensive vibrational assignment, confirming the presence of the benzofuran skeleton and the attached methyl groups. core.ac.uknih.gov

Table 1: Key Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch (CH₃) | 3000-2850 | FT-IR, FT-Raman |

| Aromatic C=C Stretch | 1600-1450 | FT-IR, FT-Raman |

| C-O-C Asymmetric Stretch | 1270-1200 | FT-IR |

| C-O-C Symmetric Stretch | 1070-1020 | FT-Raman |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring the absorption of UV or visible radiation, which corresponds to the excitation of outer electrons. shu.ac.uk The absorption of this radiation promotes electrons from a ground electronic state to an excited state. ionicviper.org For organic molecules like this compound, the most significant absorptions are typically due to π → π* transitions within the conjugated aromatic system. shu.ac.uk

The UV-Vis spectrum of this compound is expected to show distinct absorption bands characteristic of the benzofuran chromophore. The fusion of the benzene and furan rings creates an extended π-electron system. The position and intensity of the absorption maxima (λ_max) are sensitive to the molecular structure and substitution. The presence of the two methyl groups on the benzofuran ring acts as auxochromes, which can cause a slight red shift (a shift to longer wavelengths) of the absorption bands compared to the unsubstituted benzofuran. These electronic transitions provide key evidence for the conjugated π system inherent to the molecule's structure. ubbcluj.roresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for organic structure determination, providing detailed information about the carbon-hydrogen framework of a molecule. ucl.ac.uk

The ¹H NMR spectrum of this compound displays signals corresponding to each chemically distinct proton in the molecule. chemicalbook.com The aromatic protons on the benzene ring appear as multiplets in the downfield region (typically δ 7.0-7.6 ppm), with their specific chemical shifts and coupling patterns determined by their position relative to the oxygen atom and the methyl group. The proton on the furan ring (at position 3) would also resonate in the aromatic region. The two methyl groups (at positions 2 and 6) would each give rise to a sharp singlet in the upfield region (typically δ 2.2-2.5 ppm), with their distinct chemical shifts confirming their different chemical environments. sigmaaldrich.comcarlroth.com

The ¹³C NMR spectrum provides information on the carbon skeleton. hmdb.cadocbrown.info Each unique carbon atom in this compound produces a distinct signal. The quaternary carbons (C2, C6, C3a, C7a) and the aromatic CH carbons of the benzene and furan rings resonate in the downfield region (typically δ 100-160 ppm). docbrown.info The two methyl carbons appear in the upfield region (typically δ 15-25 ppm). The specific chemical shifts are crucial for confirming the substitution pattern on the benzofuran ring. np-mrd.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H3 | ~6.4-6.7 | C2: ~155 |

| H4 | ~7.2-7.4 | C3: ~103 |

| H5 | ~6.9-7.1 | C3a: ~128 |

| H7 | ~7.3-7.5 | C4: ~124 |

| 2-CH₃ | ~2.4-2.6 | C5: ~121 |

| 6-CH₃ | ~2.4-2.6 | C6: ~132 |

| C7: ~111 | ||

| C7a: ~154 | ||

| 2-CH₃: ~14 | ||

| 6-CH₃: ~21 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from the ¹H and ¹³C spectra and establishing the connectivity of the atoms. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons on the benzene ring, confirming their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). sdsu.eduepfl.ch It allows for the definitive assignment of which proton signal corresponds to which carbon signal. For example, the proton signal for H7 would show a cross-peak with the carbon signal for C7.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity by showing correlations between protons and carbons that are two or three bonds apart (²J_CH and ³J_CH). csbsju.educolumbia.edu HMBC is particularly useful for identifying quaternary carbons (which have no attached protons) and piecing together the molecular fragments. For instance, the protons of the 2-methyl group would show a correlation to the C2 and C3 carbons, while the protons of the 6-methyl group would show correlations to the C5, C6, and C7 carbons. These long-range correlations provide undeniable proof of the regiochemistry, confirming the 2,6-disubstituted pattern.

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of this compound and to study its fragmentation patterns, which can provide additional structural information. libretexts.org

HRMS (High-Resolution Mass Spectrometry): This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula (C₁₀H₁₀O for this compound), distinguishing it from other compounds with the same nominal mass.

GC-MS (Gas Chromatography-Mass Spectrometry) with EI-MS (Electron Ionization-Mass Spectrometry): In this setup, the compound is first separated by gas chromatography and then ionized, typically by electron impact. The resulting molecular ion (M⁺˙) then undergoes fragmentation. whitman.edu The fragmentation pattern is a reproducible fingerprint of the molecule. youtube.com For this compound, a prominent molecular ion peak at m/z 146 would be expected. Common fragmentation pathways for benzofurans often involve the loss of a methyl radical ([M-15]⁺) to form a stable cation, or the loss of a CO molecule ([M-28]⁺) via rearrangement, which is characteristic of furan rings. core.ac.uk Analysis of these fragment ions helps to confirm the core structure and the nature of the substituents. nih.gov

Crystallographic Analysis and Supramolecular Interactions

Single-Crystal X-ray Diffraction for Solid-State Structure

No published single-crystal X-ray diffraction data for this compound could be located. Consequently, information on its crystal system, space group, and unit cell parameters is not available.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C–H···π)

Without a solved crystal structure, a detailed analysis of the specific intermolecular interactions, such as potential C–H···π stacking or other weak non-covalent bonds that govern the supramolecular assembly of this compound in the solid state, cannot be performed.

Hirshfeld Surface Analysis for Supramolecular Contacts

A Hirshfeld surface analysis, which is contingent on the availability of high-quality single-crystal X-ray diffraction data, has not been reported for this compound. This analysis is crucial for quantitatively and qualitatively describing the nature and distribution of intermolecular contacts within a crystal lattice.

Theoretical and Computational Investigations of 2,6 Dimethylbenzofuran

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable for investigating the electronic structure and properties of benzofuran (B130515) derivatives. These methods allow for the detailed exploration of the molecule's geometry, vibrational modes, spectroscopic characteristics, and thermodynamic stability.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For benzofuran derivatives, the B3LYP functional combined with a 6-311++G(d,p) basis set is a widely trusted level of theory for accurate structural predictions. researchgate.netresearchgate.net This methodology calculates the electron density of the system to derive its energy, and the geometry is adjusted iteratively until a minimum energy conformation is found. researchgate.net

Conformational analysis is crucial for molecules with rotatable bonds. In the case of derivatives of 2,6-Dimethylbenzofuran, such as (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide, conformational analysis is performed to map the potential energy surface (PES). researchgate.net This process identifies the structures that correspond to energy minima (stable conformers) and maxima (transition states), providing a comprehensive understanding of the molecule's flexibility and preferred shapes. researchgate.net The optimized geometric parameters (bond lengths and angles) calculated at this level of theory typically show excellent agreement with experimental data where available, confirming the reliability of the computational model. mdpi.com

Table 1: Common Computational Methods for Benzofuran Derivatives

| Method | Functional | Basis Set | Application |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies, Thermodynamic Properties |

| Time-Dependent DFT (TD-DFT) | B3LYP | 6-311G(d,p) | Electronic Absorption Spectra |

This table summarizes common theoretical methods used in the computational study of benzofuran derivatives, as reported in related research. researchgate.netmdpi.comnih.gov

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. mdpi.com Theoretical frequency calculations using DFT are essential for interpreting these experimental spectra. faccts.de After a geometry optimization, a frequency analysis is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to simulate the vibrational spectrum. q-chem.com

For a detailed understanding of the vibrational modes, a Potential Energy Distribution (PED) analysis is conducted. researchgate.netresearchgate.net PED assigns each calculated vibrational frequency to specific internal motions of the molecule, such as stretching, bending, or torsion of particular bonds or functional groups. researchgate.net For example, in studies of related benzofuran structures, C-C stretching vibrations are typically identified in the 1100-1650 cm⁻¹ range. researchgate.net The theoretical wavenumbers are often scaled by a factor (e.g., 0.96 for B3LYP/6-311G(d,p)) to correct for anharmonicity and limitations of the theoretical model, leading to better agreement with experimental data. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating molecular structure. faccts.de Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed to aid in the assignment of experimental spectra and confirm structural characterizations. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard and reliable approach for computing NMR shielding tensors. researchgate.netfaccts.de

In this method, the isotropic shielding values for each nucleus are calculated, and the chemical shifts (δ) are then determined by comparing these values to the shielding value of a reference compound, typically Tetramethylsilane (TMS), using the equation: δ_calc ≈ σ_ref - σ_calc. faccts.de Studies on analogous compounds, such as substituted benzofuran-hydrazide derivatives, have shown that GIAO-calculated chemical shifts correlate well with experimental ¹H and ¹³C NMR data, providing strong support for the proposed molecular structures. researchgate.net

Quantum chemical calculations can accurately predict the thermodynamic properties of a molecule, such as heat capacity (C⁰p,m), entropy (S⁰m), and enthalpy (H⁰m), over a range of temperatures. mdpi.com These properties are derived from the vibrational frequency analysis, which provides the necessary data for the partition functions used in statistical thermodynamics. nih.gov

Research on similar heterocyclic compounds has demonstrated that these thermodynamic properties consistently increase with rising temperature. mdpi.com This trend is attributed to the intensification of molecular vibrations at higher temperatures. mdpi.com The correlation equations derived from these calculations are valuable for understanding the molecule's behavior and stability under different thermal conditions. nih.gov

Table 2: Calculated Thermodynamic Properties for a Related Benzimidazole (B57391) Salt at Different Temperatures

| Temperature (K) | Enthalpy (H⁰m) (kJ·mol⁻¹) | Heat Capacity (C⁰p,m) (J·mol⁻¹·K⁻¹) | Entropy (S⁰m) (J·mol⁻¹·K⁻¹) |

|---|---|---|---|

| 100.0 | 20.30 | 258.12 | 486.25 |

| 200.0 | 56.41 | 483.50 | 722.99 |

| 298.15 | 114.71 | 682.35 | 948.71 |

| 400.0 | 195.42 | 863.07 | 1184.14 |

| 500.0 | 291.68 | 1008.21 | 1410.20 |

Data adapted from a study on 5,6-dimethyl-1H-benzo[d]imidazol-3-ium salt (DBH) calculated at the B3LYP/6-311G(d,p) level, illustrating typical trends. mdpi.com

Molecular Dynamics and Interaction Analyses

Beyond static properties, computational methods can explore the dynamic interactions within a molecule. Analyses of non-covalent interactions are particularly important for understanding molecular stability and intermolecular recognition.

The Quantum Theory of Atoms in Molecules (AIM) and Non-Covalent Interaction (NCI) analyses are sophisticated methods used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, based on the electron density (ρ) and its derivatives. researchgate.netnih.gov

The AIM theory identifies critical points in the electron density where the gradient is zero, which correspond to features like atomic nuclei, bond critical points (BCPs), and ring critical points. nih.gov The properties at these points provide quantitative information about the nature and strength of chemical bonds and interactions. nih.gov

The NCI analysis complements AIM by plotting the reduced density gradient (RDG) against the electron density. nih.gov This generates three-dimensional isosurfaces that provide a visually intuitive map of non-covalent interactions. researchgate.net Different types of interactions are color-coded:

Blue: Strong attractive interactions (e.g., hydrogen bonds).

Green: Weak attractive interactions (e.g., van der Waals forces).

Red: Strong repulsive interactions (e.g., steric clashes in rings or cages).

In studies of related benzofuran derivatives, AIM and NCI analyses have been used to provide deep insights into the attractive and repulsive forces that stabilize the molecular conformation. researchgate.net These methods can reveal subtle intramolecular interactions that are not apparent from geometry alone. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

Theoretical and computational chemistry offer powerful tools to predict the reactivity of a molecule. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) analysis are two such methods that provide significant insights into the chemical behavior of a compound.

Frontier Molecular Orbital (FMO) Analysis

FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scispace.comvulcanchem.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons. epa.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. mdpi.com A smaller energy gap generally suggests higher reactivity. epa.gov

A hypothetical FMO analysis for this compound would involve calculating the energies of the HOMO and LUMO. These values would then be used to determine the HOMO-LUMO energy gap, providing a quantitative measure of its predicted reactivity.

Hypothetical FMO Data for this compound

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. mdpi.com It is a valuable tool for identifying the regions most susceptible to electrophilic and nucleophilic attack. smolecule.com The different colors on an MEP map denote varying electrostatic potentials. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), indicating sites for nucleophilic attack. mdpi.com Green and yellow represent regions with intermediate potential.

For this compound, an MEP analysis would reveal the electron-rich and electron-deficient areas. It would be expected that the oxygen atom in the furan (B31954) ring and the π-system of the aromatic ring would exhibit negative potential, making them likely sites for interaction with electrophiles. Conversely, the hydrogen atoms of the methyl groups would likely show a positive potential.

Hypothetical MEP Analysis Summary for this compound

| Region | Predicted Electrostatic Potential | Type of Attack Favored |

| Oxygen Atom | Negative (Red) | Electrophilic |

| Benzene (B151609) Ring (π-system) | Negative (Red/Yellow) | Electrophilic |

| Methyl Group Hydrogens | Positive (Blue) | Nucleophilic |

It is important to reiterate that the data presented in the tables above is purely illustrative of how such an analysis would be presented and is not based on actual computational results for this compound, as such studies were not found.

Chemical Reactivity and Mechanistic Studies of 2,6 Dimethylbenzofuran

Organic Transformations and Reaction Pathways

The reactivity of the 2,6-dimethylbenzofuran core is influenced by its distinct functional groups and aromatic nature, allowing for a variety of organic transformations. These reactions are pivotal for the synthesis of more complex molecules.

The this compound scaffold can undergo several fundamental organic reactions, including oxidation, reduction, and substitution, which are key to its functionalization.

Oxidation: The benzofuran (B130515) ring is susceptible to oxidation, which can lead to the formation of quinone derivatives. smolecule.com These resulting quinones are often more reactive and can serve as intermediates for further chemical modifications. smolecule.com For instance, derivatives of 2,3-dimethylbenzofuran (B1586527) can be oxidized by cytochrome P450 enzymes to form quinone species. biosynth.com Similarly, oxidative conditions can transform the dimethylbenzofuran moiety into quinones or other oxidized products. smolecule.com In a specific example, Pseudomonas sp. 50432 can biotransform carbofuran, a related benzofuran derivative, into 4-hydroxycarbofuran through an inducible oxidative enzyme, hydroxylase. nih.gov

Reduction: Reduction reactions of benzofuran derivatives can yield alcohol products, opening pathways to synthesize other functionalized compounds. smolecule.com For example, the carboxamide group in related structures like 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide can be reduced to an amine using powerful reducing agents like lithium aluminum hydride.

Substitution Reactions: The benzofuran ring and its substituents can participate in various substitution reactions. The methyl groups can undergo substitution under specific conditions, allowing for further functionalization. evitachem.com Both electrophilic and nucleophilic substitution reactions can introduce new functional groups, thereby enhancing the compound's chemical versatility. smolecule.com In derivatives containing a sulfonamide group, nucleophilic substitution can occur, enabling the introduction of different substituents on the aromatic rings. smolecule.com

Friedel-Crafts reactions are a cornerstone of aromatic chemistry, enabling the introduction of acyl and alkyl groups onto the benzofuran ring system. mt.com This electrophilic aromatic substitution is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). libretexts.org

The acetylation of 2,3-dimethylbenzofuran using acetic anhydride (B1165640) and tin(IV) chloride has been studied, yielding 6-acetyl-2,3-dimethylbenzofuran as the main product. rsc.org Interestingly, this reaction also produces a minor amount of 2-acetyl-3-ethylbenzofuran, suggesting a "non-conventional" reaction pathway involving rearrangement. rsc.org Further studies on various acetyl and methoxycarbonyl derivatives of 2,3-dimethylbenzofuran have demonstrated that isopropylation occurs at specific positions depending on the existing substituents. For example, 5-substituted derivatives undergo isopropylation at the 7-position, while 6-substituted derivatives are alkylated at the 4-position. oup.com

The general mechanism for Friedel-Crafts alkylation involves the formation of a carbocation from an alkyl halide and a Lewis acid, which then attacks the aromatic ring. mt.com For acylation, an acylium ion is generated from an acyl halide or anhydride and acts as the electrophile. mt.com These reactions are crucial for synthesizing various benzofuran derivatives.

| Substrate | Reagents | Major Product(s) | Reaction Type | Reference |

|---|---|---|---|---|

| 2,3-Dimethylbenzofuran | Ac₂O, SnCl₄ | 6-Acetyl-2,3-dimethylbenzofuran, 2-Acetyl-3-ethylbenzofuran | Acylation | rsc.org |

| 5-Acetyl-2,3-dimethylbenzofuran | iso-Propyl bromide, AlCl₃ | 7-Isopropyl-5-acetyl-2,3-dimethylbenzofuran | Alkylation | oup.com |

| 6-Acetyl-2,3-dimethylbenzofuran | iso-Propyl bromide, AlCl₃ | 4-Isopropyl-6-acetyl-2,3-dimethylbenzofuran | Alkylation | oup.com |

| Methyl 2,3-dimethyl-4-benzofurancarboxylate | Acetyl chloride, AlCl₃ | Methyl 6-acetyl-2,3-dimethyl-4-benzofurancarboxylate | Acylation | oup.com |

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to the synthesis of complex benzofuran structures. uni-regensburg.de These reactions allow for the modular construction of highly substituted benzofurans from readily available starting materials. rsc.org

One notable example involves the sequential cross-coupling of a benzofuran intermediate. A Suzuki-Miyaura cross-coupling reaction can be performed on a bromo-substituted benzofuran with an arylboronic acid to introduce an aryl group. rsc.org This can be followed by a nickel-catalyzed arylation with a Grignard reagent, demonstrating the ability to selectively functionalize different positions on the benzofuran scaffold. rsc.org The development of various catalysts, including those based on palladium and nickel, has expanded the scope of these reactions. uni-regensburg.dechemscene.com

Photochemical Reactions and Mechanistic Insights

Photochemistry offers unique reaction pathways that are often inaccessible through thermal methods, leading to the formation of novel molecular architectures.

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, resulting in the formation of a four-membered oxetane (B1205548) ring. mdpi.commagtech.com.cn This reaction is a highly efficient method for synthesizing these heterocyclic structures. beilstein-journals.org The reaction mechanism typically involves the excitation of the carbonyl compound to a singlet or triplet state, which then adds to the ground-state alkene. mdpi.comresearchgate.net

The regioselectivity of the Paternò-Büchi reaction involving furan (B31954) derivatives is generally high and can be rationalized by the stability of the intermediate biradicals formed during the reaction. beilstein-journals.orgresearchgate.net For instance, the reaction of furan with a triplet carbonyl, like benzophenone, selectively produces 2-alkoxyoxetanes. beilstein-journals.org The irradiation of 4-amino-2,7-dimethylbenzofuran in the presence of benzaldehyde (B42025) has been shown to yield the corresponding oxetane adduct. mdpi.com These reactions are synthetically valuable as the resulting oxetanes can be further transformed into other useful compounds. mdpi.com

| Furan Derivative | Carbonyl Compound | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Furan | Benzophenone (triplet) | 2-Alkoxyoxetane | Regioselective formation | beilstein-journals.org |

| 4-Amino-2,7-dimethylbenzofuran | Benzaldehyde | Oxetane adduct | Formation of the endo isomer | mdpi.com |

| 2-Methylfuran | Benzoyloxyacetaldehyde | Oxetane adduct | Intermediate for Oxetanocin synthesis | mdpi.comresearchgate.net |

The Photo-Favorskii rearrangement is a photochemical reaction of α-halo ketones that leads to rearranged carboxylic acid derivatives. wikipedia.org This reaction has been utilized in various synthetic applications, including the synthesis of the non-steroidal anti-inflammatory drug ibuprofen. rsc.org The reaction mechanism is thought to proceed through a triplet diradical and a dione (B5365651) spiro intermediate. wikipedia.org

In the context of benzofuran chemistry, a related process involves the Wolff rearrangement of 3-diazochroman-4-one in the presence of a rhodium(II) catalyst. This reaction generates a benzofuran ketene (B1206846) intermediate, which can then undergo a [2+2] cycloaddition with an alkene to form spirocyclic benzofuranone derivatives, specifically 6-oxa-spiro[3.4]octan-1-ones. wiley.com While not a direct Photo-Favorskii rearrangement of this compound itself, this demonstrates how photochemical principles and related rearrangements are applied to construct complex benzofuran-containing structures. The p-hydroxyphenacyl group, which undergoes a photo-Favorskii rearrangement, is an effective photoremovable protecting group, and its reaction is initiated by the extrusion of a triplet biradical, a process influenced by the presence of water. nih.gov

Photoreactions of Benzofuran Diones and Epoxides

The photochemistry of benzofuran derivatives, particularly diones and epoxides, reveals complex reaction pathways. For instance, the photoreactions of 4,6-dimethylbenzofuran-2,3-dione (B3259048) have been a subject of study. acs.org These reactions are often sensitive to the solvent and the presence of other reagents, leading to a variety of products. ku.edunih.gov

In a more general context, the epoxidation of benzofurans, often achieved using agents like dimethyldioxirane (B1199080), produces labile epoxides. thieme-connect.comresearchgate.net These epoxides are key intermediates that can undergo further transformations. thieme-connect.comresearchgate.net The decomposition of related benzofuran dioxetanes in polar, protic solvents such as water and methanol (B129727) can yield not only the expected cleavage products but also 1,3-dioxols, spiroepoxide dimers, and 1,4-dioxines. researchgate.net This highlights the diverse reactivity of these oxygenated benzofuran systems under photochemical or thermal conditions.

Furthermore, the irradiation of certain benzofuran derivatives can lead to rearrangements. For example, the photochemistry of 4-phenyl-3-chromanone, a related heterocyclic system, proceeds through an enol intermediate to form 4-phenyldihydrocoumarin. researchgate.net This type of rearrangement underscores the potential for complex structural changes in benzofuran-like molecules upon photoexcitation.

Valence Isomerization and Quinone Methide Formation

A significant aspect of benzofuran epoxide chemistry is their ability to undergo valence isomerization to form quinone methides. thieme-connect.comacs.orgthieme-connect.com This reversible process is a key step in many subsequent reactions. thieme-connect.comacs.orgthieme-connect.com Low-temperature oxidation of phenyl-substituted benzofurans with dimethyldioxirane yields labile benzofuran epoxides that exist in equilibrium with their quinone methide valence isomers. thieme-connect.com Similarly, epoxidation of chloro- and methyl-substituted 2,3-dimethylbenzofurans can lead to a mixture of the epoxide and the corresponding quinone methide, with the latter likely formed through valence isomerization of the epoxide. researchgate.net

These quinone methides are reactive intermediates that can be trapped by various reagents. thieme-connect.com For example, they can undergo nucleophilic attack by methanol, thieme-connect.com participate in 1,3-dipolar cycloadditions with tetracyanoethylene (B109619) (TCNE), and engage in inverse Diels-Alder reactions with ethyl vinyl ether. thieme-connect.com The driving force for these transformations often stems from strain relief and the formation of a more stable aromatic system. thieme-connect.com Furthermore, irradiation of these quinone methides can induce photochemical [2+2] cycloadditions, leading to the formation of highly strained and labile 2H-benzoxetes. researchgate.net Thermolysis of the resulting cycloheptatrienes can then lead to xanthenes through a series of electrocyclic reactions. researchgate.net

Catalytic Applications and Mechanisms

Benzofuran derivatives, including those with substitution patterns analogous to this compound, are significant in the field of catalysis, both as substrates in catalytic transformations and as scaffolds for designing new catalysts.

Role in Heterogeneous and Organocatalysis

The catalytic synthesis of benzofuran derivatives is a well-explored area, utilizing a variety of transition-metal and organocatalytic systems. nih.govacs.orgresearchgate.net For instance, heterogeneous copper(I) catalysts supported on materials like SBA-15 have been effectively used for the synthesis of 2,3-disubstituted benzofurans. rsc.org These catalysts demonstrate good activity and can be recycled multiple times without a significant loss of performance. rsc.org Specifically, a domino C-C/C-O coupling reaction between 1-bromo-2-iodobenzenes and β-keto esters using an SBA-15-anchored NHC-Cu(I) complex has been shown to produce a range of 2,3-disubstituted benzofurans, including ethyl this compound-3-carboxylate, in good yields. rsc.org

In the realm of organocatalysis, biomimetic systems using Mn(III) porphyrins as models for cytochrome P450 enzymes have been employed for the oxidation of benzofuran and its methyl-substituted derivatives. mdpi.com These reactions, which can achieve high substrate conversions, proceed through the initial epoxidation of the furan ring. mdpi.com Additionally, the use of ionic liquids in supported ionic liquid phase (SILP) systems presents another avenue for the catalytic conversion of benzofurans. mdpi.com For example, a SILP system with Lewis acid centers has been shown to be effective for the selective hydrogenation of benzofuran derivatives. mdpi.com

Mechanistic Aspects of Catalytic Conversions

The mechanisms of catalytic conversions involving benzofurans are diverse and depend on the specific catalyst and reactants used. In copper-catalyzed reactions for the synthesis of benzofurans, the mechanism often involves initial steps like proton abstraction followed by radical transfer and subsequent cyclization and oxidation. nih.govacs.org For rhodium-catalyzed reactions involving propargyl alcohols and aryl boronic acids, the mechanism proceeds through arylation and subsequent cyclization. nih.govacs.org

In the biomimetic oxidation of benzofurans using Mn(III) porphyrins, the proposed mechanism involves the generation of a high-valent oxo-species as the active oxidant. mdpi.com This is followed by the epoxidation of the benzofuran's furan ring, which then undergoes further reactions depending on the substitution pattern and reaction conditions. mdpi.com For 3-methylbenzofuran, an internal rearrangement of the initial epoxide can lead to a stable lactone structure. mdpi.com

The ring-opening of benzofurans can also be achieved through reductive nickel catalysis, where the cleavage of the endocyclic carbon-oxygen bond allows for the formation of (E)-o-alkenylphenols. chinesechemsoc.org Mechanistic studies suggest that the process involves the nickel catalyst and a reductant like zinc. chinesechemsoc.org

Polymerization Processes

Benzofuran and its derivatives are valuable monomers in polymerization reactions, particularly in the synthesis of optically active polymers.

Asymmetric Cationic Polymerization of Benzofuran Monomers

Benzofuran is a prochiral, unsymmetric cyclic olefin that can undergo asymmetric cationic polymerization to produce optically active polymers. acs.org This process allows for the control of the polymer's molecular weight and optical activity. acs.org The use of a dual catalyst system, often comprising a Lewis acid like aluminum chloride (AlCl₃) and a chiral additive, is crucial for achieving high stereoselectivity. acs.orgresearchgate.net

Recent advancements have demonstrated that using thioether-based reversible chain-transfer agents in conjunction with chiral β-amino acid derivatives as additives can lead to a moderately living asymmetric cationic polymerization of benzofuran. acs.org This method allows for an increase in both molecular weight and specific optical rotation as the monomer is consumed. acs.org The resulting polybenzofuran possesses a threo-diisotactic structure, which is the source of its optical activity, arising from regio-, trans-, and enantioselective propagation. acs.org

Furthermore, this technique enables the synthesis of asymmetric block copolymers by sequentially using different enantiomers of the chiral additive. acs.org While much of the detailed research has focused on the parent benzofuran monomer, the principles of asymmetric cationic polymerization are applicable to substituted benzofurans like this compound, suggesting the potential for creating novel, optically active polymers with tailored properties.

Regio- and Stereospecificity in Polymer Chain Propagation

The investigation into the polymerization of benzofuran (BzF), a closely related analogue to this compound, provides significant insights into the regio- and stereospecificity of the polymer chain propagation process. The cationic polymerization of benzofuran, a prochiral and unsymmetrical cyclic olefin, presents complexities due to its dual vinyl ether- and styrene-like structural characteristics. acs.org

Detailed mechanistic studies have been conducted to understand the intricacies of its polymerization. The propagation of the benzofuran monomer can theoretically proceed through two different pathways: a 2,1-addition, forming a vinyl ether-type cation, or a 1,2-addition, resulting in a styryl-type cation. acs.orgnih.gov Research has shown that the regioselectivity of this process is highly dependent on the reaction conditions, particularly the solvent used. For instance, in model cationic addition reactions between CH₃CH(OiBu)Cl and benzofuran initiated by SnCl₄, 2,1-addition was the predominant pathway in toluene (B28343) at -78 °C, with a ratio of 79:21 for 2,1- to 1,2-addition. nih.gov Conversely, when the reaction was conducted in dichloromethane (B109758) (CH₂Cl₂), the regioselectivity was inverted, favoring 1,2-addition with a ratio of 14:86. nih.gov

The stereochemistry of the resulting poly(benzofuran) has also been a subject of comprehensive analysis. As a 1,2-disubstituted cyclic monomer, benzofuran polymerization can lead to four potential tactic stereostructures: threo-diisotactic, threo-disyndiotactic, erythro-diisotactic, and erythro-disyndiotactic. acs.org Through detailed NMR spectroscopy, particularly focusing on the methine carbon signals in the polymer backbone, the stereostructure of optically active poly(benzofuran) has been determined. acs.org

The analysis of the polymer produced in toluene revealed a high degree of stereoregularity, with a very sharp peak in the ¹³C NMR spectrum at 49 ppm and a smaller one at 48 ppm. acs.orgacs.org These peaks are attributed to the trans-threo and cis-erythro enchainments of the benzofuran unit, respectively. acs.org The observed peak intensity ratio of 95:5 indicates a high trans-threo selectivity during the cationic polymerization process. acs.orgacs.org This high selectivity, combined with enantioselective propagation, leads to the formation of a polymer with a predominantly threo-diisotactic structure, which is the origin of the observed optical activity in the polymer. acs.orgnih.gov The choice of solvent was also found to be critical for stereocontrol; polymers produced in dichloromethane exhibited broader NMR peaks, indicating lower stereoregularity compared to those synthesized in toluene. acs.orgacs.org

The use of chiral additives, such as N-substituted β-amino acid derivatives in conjunction with an AlCl₃ catalyst, has been shown to effectively induce asymmetry and control the stereochemistry of the polymerization. The bulkiness of the substituent on the chiral additive was found to significantly enhance the enantioselectivity during propagation. acs.org

| Catalyst System/Solvent | Monomer | Addition Type | Selectivity Ratio (2,1-/1,2-) | Resulting Stereostructure | Reference |

|---|---|---|---|---|---|

| SnCl₄ / ⁿBu₄NCl in Toluene at -78 °C | Benzofuran | 2,1-Addition Predominates | 79/21 | Not Specified | nih.gov |

| SnCl₄ / ⁿBu₄NCl in CH₂Cl₂ at -78 °C | Benzofuran | 1,2-Addition Predominates | 14/86 | Not Specified | nih.gov |

| AlCl₃ / Chiral Additive in Toluene | Benzofuran | 2,1-Addition (inferred) | High trans-threo selectivity (95:5) | threo-diisotactic | acs.orgacs.org |

| AlCl₃ / Chiral Additive in CH₂Cl₂ | Benzofuran | Not Specified | Lower Stereoregularity | Less defined | acs.orgacs.org |

Biological Activity Mechanisms and Structure Activity Relationships of 2,6 Dimethylbenzofuran Analogues

Mechanistic Investigations of Antimicrobial Activities

Benzofuran (B130515) derivatives have shown considerable promise as antimicrobial agents, with activity against both bacteria and fungi. nih.govcancerresgroup.us The mechanisms underlying these activities are varied and are a key area of investigation for developing more effective drugs.

Analogues of dimethylbenzofuran have demonstrated notable antibacterial properties. The precise mechanism of action can involve the inhibition of essential bacterial enzymes or the disruption of bacterial cell structures. For instance, some benzofuran derivatives are thought to exert their antibacterial effects by inhibiting DNA gyrase, an enzyme crucial for bacterial DNA replication. researchgate.net

One study highlighted the antibacterial potential of a (R)-1-(3,5-dimethylbenzofuran-2-yl)-2-(1H-imidazol-1-yl)ethan-1-ol, which showed activity against the Gram-positive bacterium Staphylococcus aureus. researchgate.netmdpi.com Further research into benzofuran derivatives containing disulfide moieties has revealed potent activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc), and Xanthomonas axonopodis pv. citri (Xac). nih.gov Proteomic analysis of one such derivative suggested that its antibacterial mechanism involves the disruption of key metabolic pathways within the bacteria. nih.gov

Table 1: Antibacterial Activity of Dimethylbenzofuran Analogues

| Compound | Target Organism | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| (R)-1-(3,5-dimethylbenzofuran-2-yl)-2-(1H-imidazol-1-yl)ethan-1-ol | Staphylococcus aureus ATCC 25923 | MIC: 64 µg/mL | researchgate.netmdpi.com |

| Benzofuran derivative with disulfide moiety (V40) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 0.28 µg/mL | nih.gov |

| Benzofuran derivative with disulfide moiety (V40) | Xanthomonas oryzae pv. oryzicola (Xoc) | EC50: 0.56 µg/mL | nih.gov |

| Benzofuran derivative with disulfide moiety (V40) | Xanthomonas axonopodis pv. citri (Xac) | EC50: 10.43 µg/mL | nih.gov |

| (2,5-dimethoxybenzoyl)-4,7-dimethylbenzofuran (4b) | HIV-1 (Q23 pseudovirus) | IC50: 0.49 µM | rsc.org |

| (2,5-dimethoxybenzoyl)-4,7-dimethylbenzofuran (4b) | HIV-1 (CAP210 pseudovirus) | IC50: 0.12 µM | rsc.org |

The antifungal properties of benzofuran derivatives are also a significant area of study, with some analogues showing potent activity against various fungal pathogens. cancerresgroup.usresearchgate.netresearchgate.net One of the key mechanisms of antifungal action for some benzofuran derivatives is the inhibition of N-myristoyltransferase (NMT). researchgate.netresearchgate.net NMT is an enzyme that is vital for the viability of pathogenic fungi like Candida albicans. researchgate.net

A specific analogue, (R)-1-(3,5-dimethylbenzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol, has been identified as having significant antifungal activity against the yeast Malassezia furfur. researchgate.netmdpi.com Another study on benzofuran derivatives containing a thiazolo benzimidazole (B57391) nucleus also reported potential antifungal activity for some of the synthesized compounds. nih.gov

Table 2: Antifungal Activity of a Dimethylbenzofuran Analogue

| Compound | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| (R)-1-(3,5-dimethylbenzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol | Malassezia furfur DSM 6170 | 64 µg/mL | researchgate.netmdpi.com |

Enzyme and Receptor Interaction Studies

The biological effects of 2,6-dimethylbenzofuran analogues are often mediated through their interaction with specific enzymes and receptors. nih.gov Identifying these molecular targets and understanding the binding affinities are crucial steps in drug discovery.

Research has identified several molecular targets for benzofuran derivatives. For example, certain analogues have been shown to inhibit cytochrome P450 enzymes, such as CYP2A6. jst.go.jp One study found that 3,6-dimethylbenzofuran exhibited inhibitory activity against CYP2A6, although it was less potent than the natural compound menthofuran (B113398). jst.go.jp Other identified targets for benzofuran derivatives include lysine (B10760008) acetyltransferases (KAT6A and KAT6B), which are involved in the regulation of gene expression and have been implicated in cancer. acs.org A (2,5-dimethoxybenzoyl)-4,7-dimethylbenzofuran derivative has been identified as a potent inhibitor of HIV-1 reverse transcriptase. rsc.org

Table 3: Enzyme and Receptor Binding of Dimethylbenzofuran Analogues

| Compound | Molecular Target | Binding Affinity (IC50/Ki) | Reference |

|---|---|---|---|

| 3,6-Dimethylbenzofuran | Cytochrome P450 2A6 (CYP2A6) | IC50: >100 µM | jst.go.jp |

| 4,6-dimethoxy-1-benzofuran-2-carboxamide derivative (Compound 11) | Lysine Acetyltransferase 6A (KAT6A) | IC50: 24 nM | acs.org |

| 6-N,N-dimethylamino benzofuran derivative (Compound 29) | Lysine Acetyltransferase 6A (KAT6A) | IC50: 168 nM (cellular activity) | acs.org |

| (2,5-dimethoxybenzoyl)-4,7-dimethylbenzofuran (4b) | HIV-1 Reverse Transcriptase | IC50: 0.12 - 0.49 µM | rsc.org |

The interaction of dimethylbenzofuran analogues with their molecular targets leads to a modulation of the target's activity, which underlies the observed biological effects. This modulation is typically inhibitory, as seen with the inhibition of CYP2A6, KAT6A, and HIV-1 reverse transcriptase. jst.go.jprsc.orgacs.org The binding of these compounds to the active site of an enzyme can prevent the natural substrate from binding, thereby blocking the enzyme's function. For instance, the interaction of benzofuran derivatives with enzymes can be facilitated by hydrogen bonding and π-π stacking interactions with amino acid residues in the active site.

In the case of KAT6A inhibitors, the benzofuran core fits into the acetyl coenzyme A (AcCoA) binding pocket, preventing the enzyme from carrying out its histone acetylation function. acs.org Similarly, the anti-HIV activity of the (2,5-dimethoxybenzoyl)-4,7-dimethylbenzofuran is due to its inhibition of the reverse transcriptase enzyme, which is essential for viral replication. rsc.org

Structure-Activity Relationship (SAR) Derivation

Understanding the structure-activity relationship (SAR) is fundamental to designing more potent and selective drug candidates. For benzofuran derivatives, the type and position of substituents on the benzofuran ring system have a profound impact on their biological activity. mdpi.comnih.gov

For antimicrobial activity, substitutions at the C-3 and C-6 positions of the benzofuran ring have been found to significantly influence antibacterial activity and strain specificity. nih.gov In one study, the presence of a hydroxyl group at the C-6 position resulted in excellent antibacterial activity. nih.gov For antifungal activity, the presence of an unsubstituted benzofuran ring and a highly substituted side chain attached to a hydrazide moiety appeared to be beneficial. nih.gov

In the context of enzyme inhibition, the SAR for CYP2A6 inhibition by menthofuran analogues, including 3,6-dimethylbenzofuran, revealed that the aromatization of the cyclohexane (B81311) ring of menthofuran to a benzene (B151609) ring (as in dimethylbenzofuran) decreased the inhibitory potency. jst.go.jp This suggests that the saturated ring system is important for potent inhibition of this particular enzyme. jst.go.jp For KAT6A inhibitors, a steep SAR was observed at the 6-position of the benzofuran ring, where a 6-N,N-dimethylamino group was found to be optimal for robust cellular activity. acs.org

Analytical Methodologies for 2,6 Dimethylbenzofuran Detection and Quantification in Complex Matrices

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental separation science that is indispensable for the analysis of individual components within a mixture. For a volatile to semi-volatile compound like 2,6-Dimethylbenzofuran, both gas and liquid chromatography platforms offer powerful solutions.

Gas chromatography is a premier technique for the analysis of volatile organic compounds (VOCs). thermofisher.com In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gaseous phase. Compounds are identified based on their retention time, and quantification is typically performed using a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). thermofisher.com The coupling of GC with MS (GC-MS) is particularly powerful, as it provides mass spectra that can confirm the identity of the analyte. thermofisher.comscirp.org

For instance, in the analysis of volatile profiles of different tea varieties, GC-MS is a commonly employed method. scirp.org A typical setup might involve headspace solid-phase microextraction (HS-SPME) for sample preparation, followed by GC-MS analysis. In such studies, compounds are separated on a capillary column (e.g., a polar SUPELCOWAX™ 10 or similar) and identified by comparing their mass spectra and retention indices with library data. scirp.org While specific studies focusing solely on this compound are scarce, the analysis of related isomers like 4,7-dimethylbenzofuran (B1206008) in soil samples by Pyrolysis-GC-MS has been reported. Another study on a poly-herbomineral formulation identified 3-phenyl-5,6-dimethylbenzofuran using GC-MS, demonstrating the technique's utility for this class of compounds. researchgate.net

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers a significant enhancement in separation power compared to conventional GC. researchgate.netcopernicus.org This technique utilizes two columns of different selectivity connected by a modulator. copernicus.org The entire sample undergoes a two-dimensional separation, typically based on volatility in the first dimension (a non-polar column) and polarity in the second dimension (a polar column). copernicus.org This results in a structured two-dimensional chromatogram with vastly increased peak capacity, which is ideal for resolving co-eluting compounds in highly complex samples like food aromas, environmental extracts, or exhaled breath. researchgate.netcopernicus.orgnih.gov GCxGC, often paired with a Time-of-Flight Mass Spectrometer (TOF-MS), can separate hundreds or even thousands of VOCs in a single run. copernicus.orgmdpi.com This enhanced resolution is critical for distinguishing between isomers and accurately quantifying trace-level compounds in a dense chemical background. nih.gov For example, GCxGC-MS has been used to explore volatile compounds in exhaled breath related to diet, identifying various benzoic acid and furanone derivatives. nih.gov The analysis of shaken black tea using GCxGC-TOFMS identified 241 volatile components, including 13 furan (B31954) compounds. mdpi.com

| Parameter | Gas Chromatography (GC-MS) | Comprehensive Two-Dimensional GC (GCxGC-TOFMS) |

| Sample Type | Tea, Herbal Formulations, Soil scirp.orgresearchgate.net | Tea, Exhaled Breath, Air Samples copernicus.orgnih.govmdpi.com |

| Sample Prep | Headspace Solid-Phase Microextraction (HS-SPME) | Thermal Desorption, HS-SPME copernicus.orgmdpi.com |

| 1st Dimension Column | e.g., SUPELCOWAX™ 10 (polar) scirp.org | e.g., Non-polar (e.g., DB-5) |

| 2nd Dimension Column | N/A | e.g., Polar (e.g., BPX-50) |

| Detector | Mass Spectrometer (MS) scirp.orgresearchgate.net | Time-of-Flight Mass Spectrometer (TOF-MS) copernicus.orgmdpi.com |

| Key Advantage | Robust, widely available, good for targeted analysis. | Superior peak capacity, ideal for complex sample fingerprinting and isomer separation. researchgate.netcopernicus.org |

High-Performance Liquid Chromatography (HPLC) is a separation technique that uses a liquid mobile phase and a stationary phase packed in a column. It is highly versatile and can be used to analyze a wide range of compounds, including those that are non-volatile or thermally labile. researchgate.net For compounds like benzofurans, which possess a UV-absorbing chromophore, a Diode Array Detector (DAD) is commonly used. The LC-DAD system provides both quantitative data (from the peak area) and qualitative information (from the UV-visible spectrum of the peak).

The analysis of benzofuran (B130515) derivatives by HPLC typically employs reversed-phase chromatography. In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase. A common approach involves a gradient elution with a mixture of water (often acidified with formic or phosphoric acid) and an organic solvent like acetonitrile. google.com This allows for the separation of compounds with a range of polarities. For instance, a general method for benzofuran derivatives might use a C18 column with a gradient of 0.1% formic acid in water and acetonitrile.

In some cases, derivatization is necessary to enhance detectability or to make the analyte amenable to a specific detection method. researchgate.netnih.gov For example, an HPLC-MS method for a chlorinated benzofuran intermediate required post-column derivatization to yield a product that could be analyzed by atmospheric pressure chemical ionization (APCI). nih.gov Conversely, benzofurans themselves have been investigated as derivatizing reagents to add a fluorophore to other analytes for sensitive fluorescence detection. researchgate.net

| Parameter | Typical Conditions |

| Technique | High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) |

| Stationary Phase | Reversed-Phase C18 Column |

| Mobile Phase | Gradient elution using Acetonitrile and Water (often with 0.1% Formic Acid) google.com |

| Detection | Diode Array Detector (DAD) for UV-Vis spectral analysis |

| Application | Quantification and purity assessment of benzofuran scaffolds. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and qualitative analysis of compounds. umlub.pl It involves a stationary phase, typically a thin layer of adsorbent like silica (B1680970) gel or alumina, coated on a flat carrier such as a glass plate. The sample is spotted onto the plate, which is then developed in a sealed chamber with a suitable mobile phase. Separation occurs as the mobile phase moves up the plate by capillary action, and components travel at different rates based on their affinity for the stationary and mobile phases.

TLC is well-suited for screening purposes and for monitoring the progress of chemical reactions. For compounds related to benzofurans, such as furanocoumarins, various TLC methods have been developed. umlub.plnih.govoup.comresearchgate.netnih.gov These methods often use silica gel plates as the stationary phase and a mixture of non-polar and moderately polar solvents as the mobile phase.

To improve the separation of structurally similar compounds like isomers, two-dimensional TLC (2D-TLC) can be employed. umlub.ploup.com In this technique, the plate is developed first in one direction with one mobile phase, then dried, rotated 90 degrees, and developed in the second direction with a different mobile phase. This can significantly enhance the resolution. Furthermore, gradient TLC, using plates with an adsorbent gradient (e.g., a combination of unmodified silica gel and a reversed-phase C18 layer), has been shown to effectively separate complex mixtures of furanocoumarin structural analogues, providing distinctive fingerprints for different plant species. nih.govresearchgate.net

| Parameter | Description |

| Stationary Phase | Silica gel (normal-phase), C18-modified silica (reversed-phase), or gradient/multiphase plates. nih.govoup.com |

| Mobile Phase | Typically mixtures of solvents like n-heptane and ethyl acetate (B1210297) for normal-phase systems. oup.com |

| Development | One-dimensional, or two-dimensional (2D-TLC) for enhanced separation of complex mixtures. umlub.ploup.com |

| Visualization | UV light is commonly used, as the furanocoumarin/benzofuran ring system is UV-active. |

| Primary Use | Qualitative screening, purity checks, and generating chromatographic fingerprints. umlub.plnih.gov |

Spectroscopic Quantification Methods

While chromatography provides the separation, spectroscopy provides the detection and quantification. Mass spectrometry is the most common spectroscopic technique coupled with chromatography for this purpose, but its data can also be leveraged in more advanced analytical strategies.

In the analysis of complex matrices, the data generated, particularly from techniques like GC-MS and GCxGC-MS, can be vast and intricate. Chemometrics, the science of extracting information from chemical systems by data-driven means, provides powerful tools to process and interpret this complex data.

Multivariate statistical methods such as Principal Component Analysis (PCA) and Partial Least Squares–Discriminant Analysis (PLS-DA) are frequently applied to GC-MS datasets. mdpi.com These techniques can identify patterns and correlations within the data that are not apparent from simple inspection. For example, by analyzing the full volatile profiles of tea samples, chemometrics can be used to classify them based on their geographical origin or processing method. scirp.orgmdpi.com In these analyses, specific compounds that are most influential in discriminating between groups can be identified. These are known as chemical markers. A study on the quality of Schizonepetae Spica identified 4,5,6,7-tetrahydro-3,6-dimethyl-benzofuran as a key variable for discriminating between samples of different colors. nih.gov This approach allows for high-capacity analysis, where the entire spectroscopic profile, rather than a few target compounds, is used to characterize the sample. This is particularly valuable for quality control, authenticity assessment, and metabolomics studies where subtle differences in the chemical profile are important. mdpi.com

Occurrence and Isolation in Natural Product Research

Phytochemical Isolation Strategies from Plant Extracts

The isolation of 2,6-Dimethylbenzofuran and its derivatives from plant matrices typically involves a series of extraction and chromatographic techniques. The selection of solvents and methods is crucial and is often guided by the polarity of the target compounds.

A common strategy begins with the maceration of the plant material, such as roots or aerial parts, in a solvent like methanol (B129727) to create a crude extract. nih.govfigshare.com This is followed by a process of solvent-solvent fractionation, where the crude extract is partitioned between immiscible solvents of increasing polarity, for instance, hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. nih.govfigshare.com This step serves to separate compounds based on their differential solubility, concentrating the benzofurans in a specific fraction.

For example, in a study on Carissa opaca roots, a chloroform fraction of the methanolic extract was found to contain 3-(4-methoxyphenyl)-2,6-dimethylbenzofuran. nih.govfigshare.com Further purification of this fraction was achieved through column chromatography and thin-layer chromatography (TLC). nih.govfigshare.com The final identification of the isolated compounds is typically accomplished using spectroscopic methods, with Gas Chromatography-Mass Spectrometry (GC-MS) being a prominent technique for the identification of volatile and semi-volatile compounds like this compound. nih.govfigshare.com

Similarly, Head Space-Solid Phase Microextraction (HS-SPME) coupled with GC-MS has been employed to identify volatile constituents from plant materials, as demonstrated in the analysis of Peganum harmala seed essential oil, which was found to contain 2,3-dimethylbenzofuran (B1586527) as a major component. researchgate.net The choice of extraction and isolation techniques can be influenced by the specific plant species and the nature of the bioactive compounds being targeted. nih.govresearchgate.net

Table 1: Phytochemical Isolation of this compound and Related Compounds

| Plant Species | Plant Part | Extraction Method | Fractionation/Purification | Identification Method | Isolated Compound | Reference |

| Carissa opaca | Roots | Methanol extraction | Chloroform fractionation, Column Chromatography, TLC | GC-MS | 3-(4-methoxyphenyl)-2,6-dimethylbenzofuran | nih.govfigshare.com |

| Peganum harmala | Seeds | Head Space-SPME | - | GC-MS | 2,3-dimethylbenzofuran | researchgate.net |

| Eupatorium cannabinum subsp. asiaticum | Aerial parts | Not specified | Not specified | Not specified | 2-hydroxy-2,6-dimethylbenzofuran-3(2H)-one | acs.org |

Biomass-Derived Product Analysis and Formation Pathways

This compound is also a recognized product of biomass pyrolysis, a thermochemical conversion process that breaks down complex organic matter, such as wood, into bio-oil, biochar, and syngas. dergipark.org.trieabioenergy.comunibo.it The composition of the resulting bio-oil is highly complex and contains a wide array of oxygenated organic compounds, including benzofurans.

The formation of this compound and other benzofuran (B130515) derivatives from biomass is linked to the thermal degradation of its primary components: cellulose, hemicellulose, and lignin. dergipark.org.tracs.org Lignin, in particular, is a significant precursor to phenolic and aromatic compounds found in bio-oil. The pyrolysis process involves a series of complex reactions, and the final product distribution is heavily influenced by parameters such as temperature, heating rate, and the presence of catalysts. dergipark.org.trieabioenergy.com